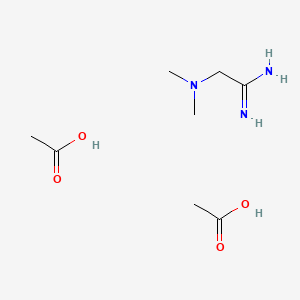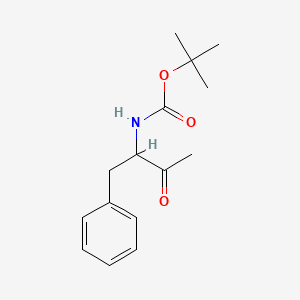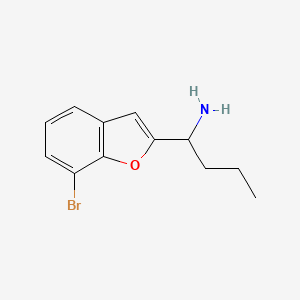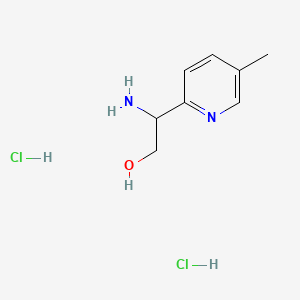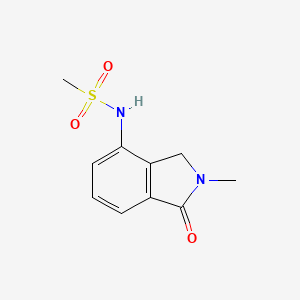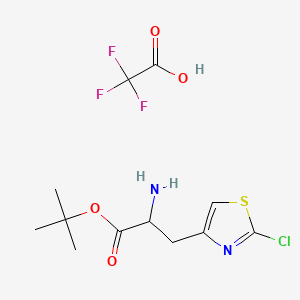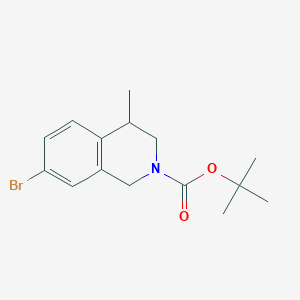![molecular formula C16H17NO3 B13492410 benzyl [(1R)-1-(3-hydroxyphenyl)ethyl]carbamate](/img/structure/B13492410.png)
benzyl [(1R)-1-(3-hydroxyphenyl)ethyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl N-[(1R)-1-(3-hydroxyphenyl)ethyl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound features a benzyl group, a hydroxyphenyl group, and a carbamate moiety, making it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[(1R)-1-(3-hydroxyphenyl)ethyl]carbamate typically involves the reaction of benzyl chloroformate with N-[(1R)-1-(3-hydroxyphenyl)ethyl]amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of benzyl N-[(1R)-1-(3-hydroxyphenyl)ethyl]carbamate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the process .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl N-[(1R)-1-(3-hydroxyphenyl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form a quinone derivative.
Reduction: The carbamate group can be reduced to an amine under specific conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Benzyl N-[(1R)-1-(3-hydroxyphenyl)ethyl]carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a prodrug, where the carbamate group can be hydrolyzed to release the active drug.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of benzyl N-[(1R)-1-(3-hydroxyphenyl)ethyl]carbamate involves the hydrolysis of the carbamate group to release the corresponding amine. This process can be catalyzed by enzymes such as esterases or by acidic or basic conditions. The released amine can then interact with molecular targets, such as enzymes or receptors, to exert its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl carbamate: Lacks the hydroxyphenyl group, making it less versatile in certain reactions.
N-[(1R)-1-(3-hydroxyphenyl)ethyl]carbamate: Lacks the benzyl group, which may affect its reactivity and stability.
Phenyl N-[(1R)-1-(3-hydroxyphenyl)ethyl]carbamate: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
Benzyl N-[(1R)-1-(3-hydroxyphenyl)ethyl]carbamate is unique due to the presence of both the benzyl and hydroxyphenyl groups, which confer distinct reactivity and stability. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .
Propiedades
Fórmula molecular |
C16H17NO3 |
|---|---|
Peso molecular |
271.31 g/mol |
Nombre IUPAC |
benzyl N-[(1R)-1-(3-hydroxyphenyl)ethyl]carbamate |
InChI |
InChI=1S/C16H17NO3/c1-12(14-8-5-9-15(18)10-14)17-16(19)20-11-13-6-3-2-4-7-13/h2-10,12,18H,11H2,1H3,(H,17,19)/t12-/m1/s1 |
Clave InChI |
QVLMUGJSBPCLGN-GFCCVEGCSA-N |
SMILES isomérico |
C[C@H](C1=CC(=CC=C1)O)NC(=O)OCC2=CC=CC=C2 |
SMILES canónico |
CC(C1=CC(=CC=C1)O)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


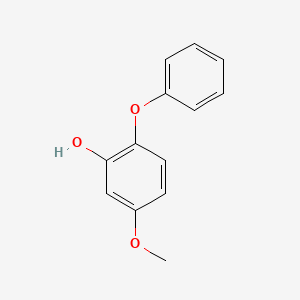
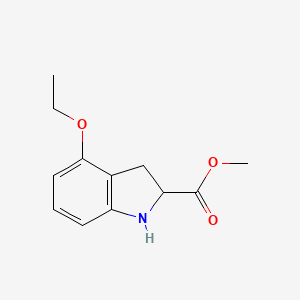
![4-[(Tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid](/img/structure/B13492341.png)
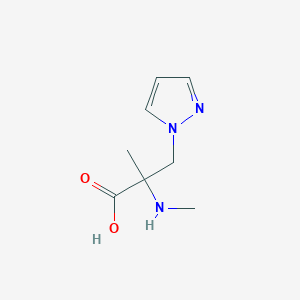

![N-methyl-2-[(3R)-pyrrolidin-3-yl]acetamide hydrochloride](/img/structure/B13492363.png)
![benzyl N-[3-(fluorosulfonyl)phenyl]carbamate](/img/structure/B13492369.png)
